1-Hexadecanoyl-4-(hexadecanoyloxy)proline
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Overview
Description
Dipalmitoyl hydroxyproline is an oil-soluble derivative of hydroxyproline, which is the primary amino acid in collagen . This compound is known for its anti-aging and skin-firming properties, making it a popular ingredient in cosmetic and skincare products . It helps to preserve the skin’s supportive elements by promoting collagen production and improving skin elasticity .
Preparation Methods
Dipalmitoyl hydroxyproline is synthesized through the esterification of hydroxyproline with palmitic acid . The process involves reacting hydroxyproline, an amino acid derivative, with palmitic acid, a fatty acid derived from palm oil . This reaction typically requires the use of a catalyst and controlled temperature conditions to ensure complete esterification . The resulting product is then purified to remove any by-products or residual reactants, yielding dipalmitoyl hydroxyproline in a form suitable for use in cosmetic formulations .
Chemical Reactions Analysis
Dipalmitoyl hydroxyproline undergoes various chemical reactions, including esterification and hydrolysis . The esterification process involves the reaction of hydroxyproline with palmitic acid to form dipalmitoyl hydroxyproline . Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bond and the release of hydroxyproline and palmitic acid . Common reagents used in these reactions include acids, bases, and catalysts . The major products formed from these reactions are hydroxyproline and palmitic acid .
Scientific Research Applications
Dipalmitoyl hydroxyproline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying esterification and hydrolysis reactions . In biology, it is studied for its role in collagen synthesis and skin health . In medicine, it is used in anti-aging and skin-firming products due to its ability to promote collagen production and improve skin elasticity . In industry, it is used in the formulation of various cosmetic and skincare products .
Mechanism of Action
Dipalmitoyl hydroxyproline exerts its effects by promoting collagen production and improving skin elasticity . It works by signaling the skin from the uppermost layers to repair its supportive elements, leading to fewer visible lines and wrinkles . The molecular targets and pathways involved include collagen synthesis and the inhibition of matrix metalloproteinases .
Comparison with Similar Compounds
Dipalmitoyl hydroxyproline is unique due to its oil-soluble nature, which improves its penetration into the skin and enhances its effectiveness . Similar compounds include hydroxyproline, palmitoyl pentapeptide-4, retinol, and hyaluronic acid . Hydroxyproline is the primary amino acid in collagen and plays a key role in collagen stability . Palmitoyl pentapeptide-4 is another peptide used in anti-aging products for its collagen-boosting properties . Retinol is a well-known anti-aging ingredient that promotes cell turnover and collagen production . Hyaluronic acid is a hydrating ingredient that helps to maintain skin moisture and improve skin texture .
Properties
IUPAC Name |
1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)38-32-33(31-34(38)37(41)42)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLXCFQVOCEKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866057 |
Source
|
Record name | 1-Hexadecanoyl-4-(hexadecanoyloxy)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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